molecular formula C3H3KO4 B1343622 Methyl potassium oxalate CAS No. 10304-09-3

Methyl potassium oxalate

Cat. No. B1343622
CAS RN: 10304-09-3
M. Wt: 142.15 g/mol
InChI Key: SJNHYWHFXPPTJJ-UHFFFAOYSA-M
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Description

Methyl potassium oxalate is a chemical compound with the molecular formula C3H3KO4 . It is also known by other names such as Potassium 2-methoxy-2-oxoacetate and potassium methyl oxalate .


Molecular Structure Analysis

The molecular structure of Methyl potassium oxalate includes a potassium ion (K+) and a 2-methoxy-2-oxoacetate ion (C3H3O4-) . The InChI key for this compound is SJNHYWHFXPPTJJ-UHFFFAOYSA-M .


Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl potassium oxalate include a molecular weight of 142.15 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds .

Scientific Research Applications

Dentine Sensitivity Reduction and Dental Applications

Methyl potassium oxalate has been explored for its effects on dental health, particularly in reducing dentine sensitivity and enhancing the durability of resin-bonded interfaces. Studies have shown that potassium oxalate can effectively reduce the immediate permeability of resin-bonded dentin. However, its long-term effects on the durability of these bonds may be compromised, indicating that while beneficial for immediate sensitivity reduction, its impact on long-term dental restoration stability needs further evaluation (Silva et al., 2010). Additionally, other studies have focused on the efficacy of potassium oxalate in desensitizing treatments, suggesting its potential in dental applications for managing dentin hypersensitivity (Pillon et al., 2004).

Environmental and Material Science

The environmental applications of methyl potassium oxalate include its role in water treatment processes. Specifically, it has been investigated for its ability to activate carbon from various sources, demonstrating significant potential in dye removal and water purification efforts. For instance, potassium oxalate activated carbon derived from kenaf core has shown excellent adsorption capabilities, indicating its utility in environmental remediation and water treatment technologies (Chen et al., 2013). This research underscores the broader applicability of methyl potassium oxalate beyond its biomedical uses, highlighting its significance in addressing environmental challenges.

Chemical Synthesis and Applications

In the realm of chemical synthesis, methyl potassium oxalate serves as a crucial reagent, facilitating various organic transformations. Its role in the palladium-catalyzed decarboxylative ortho-ethoxycarbonylation of O-methyl ketoximes and 2-arylpyridines exemplifies its utility in organic chemistry, offering a pathway to introduce ester groups in a range of substrates. Such chemical processes underscore the versatility of methyl potassium oxalate as a reagent, enabling the development of novel compounds and materials with potential applications across diverse fields (Li & Wang, 2015).

Safety And Hazards

Methyl potassium oxalate can be harmful if swallowed or in contact with skin . It is recommended to use personal protective equipment, avoid inhalation of dust, and wash thoroughly after handling .

Future Directions

Future research directions could include developing efficient methods to quantify oxalate due to its ubiquity . There is also interest in understanding the role of oxalate in kidney injury and developing treatments for oxalate-related diseases .

properties

IUPAC Name

potassium;2-methoxy-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O4.K/c1-7-3(6)2(4)5;/h1H3,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNHYWHFXPPTJJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl potassium oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
R Shang, R Shang - New Carbon–Carbon Coupling Reactions Based on …, 2017 - Springer
Pd-catalyzed decarboxylative cross-couplings of aryl iodides, bromides, and chlorides with potassium oxalate monoesters have been discovered. This reaction is potentially useful for …
Number of citations: 1 link.springer.com
AC Brown, J Walker - … Science Transactions of The Royal Society of …, 1895 - cambridge.org
… Experiments were also made with methyl-potassium oxalate. This salt can be easily prepared by the same method as was used for the preparation of the corresponding ethyl compound…
Number of citations: 3 www.cambridge.org
A Potash - pubs.rsc.org
… Propyl oxdate, for exn,mple, is converted into' methyl potassium oxalate by ail anhydrous methyl alcoholic solution of potassium methoxide, and …
Number of citations: 2 pubs.rsc.org
PMF Emmrich, M Rejzek, L Hill… - BMC plant …, 2019 - bmcplantbiol.biomedcentral.com
… An acylation of L-DAP can be achieved using methyl potassium oxalate [36] but in our hands it gave unsatisfactory results due to difficulties with preparation of the 13 C-labelled reagent…
Number of citations: 18 bmcplantbiol.biomedcentral.com
B Zheng, SM Silverman, SE Steinhardt… - … Process Research & …, 2017 - ACS Publications
The development of a process for appending the oxalyl amide side chain to the azaindole core of the HIV-attachment inhibitor BMS-663068 is described. A Friedel–Crafts acylation …
Number of citations: 9 pubs.acs.org
L EBERSON - ACTA CHEMICA SCANDINAVICA SERIES B …, 1980 - actachemscand.org
… The methoxycarbonyl radical can be generated by one-electron oxidation of methyl potassium oxalate (eqn. 5) and is known to add readily to added olefins or polyenes.2 …
Number of citations: 16 actachemscand.org
R Shang - 2016 - books.google.com
This thesis presents the latest developments in new catalytic C–C bond formation methods using easily accessible carboxylate salts through catalytic decarboxylation with good atom …
Number of citations: 5 books.google.com

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